

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Aminoquinoline

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Compound of Interest		
Compound Name:	2-Aminoquinoline	
Cat. No.:	B172215	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of **2- Aminoquinoline** using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is designed to be accurate, precise, and robust, making it suitable for routine quality control, stability studies, and research applications involving **2-Aminoquinoline**. This document provides comprehensive experimental procedures, data presentation, and system suitability requirements.

Introduction

2-Aminoquinoline is a key intermediate in the synthesis of a variety of pharmaceuticals, including anti-cancer and anti-inflammatory agents. Its accurate quantification is crucial for ensuring the quality and efficacy of final drug products. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds. This application note details a stability-indicating RP-HPLC method for the determination of **2-Aminoquinoline**.

Experimental Protocols Materials and Reagents



- 2-Aminoquinoline reference standard (purity ≥98%)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (analytical grade)
- Methanol (HPLC grade)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Syringe filters (0.45 μm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:

Parameter	Recommended Setting
HPLC Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile: 0.05M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) (60:40, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	240 nm
Injection Volume	10 μL
Run Time	Approximately 10 minutes

Preparation of Standard Solutions

Stock Standard Solution (1000 μ g/mL): Accurately weigh approximately 100 mg of **2-Aminoquinoline** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to



volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1 μ g/mL to 50 μ g/mL. These solutions are used to establish the calibration curve.

Sample Preparation

For Drug Substance (Bulk Powder): Accurately weigh a quantity of the **2-Aminoquinoline** drug substance, dissolve it in the mobile phase, and dilute to a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

For Pharmaceutical Formulations (e.g., Tablets):

- Weigh and finely powder a representative number of tablets.
- Accurately weigh a portion of the powder equivalent to a known amount of 2-Aminoquinoline.
- Transfer the powder to a suitable volumetric flask and add the mobile phase.
- Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
- Dilute to the mark with the mobile phase and mix well.
- Centrifuge a portion of the solution and filter the supernatant through a 0.45 μm syringe filter prior to HPLC analysis.

Data Presentation

The following tables summarize the expected quantitative data from the method validation, demonstrating its suitability for the intended purpose.

Table 1: System Suitability Parameters



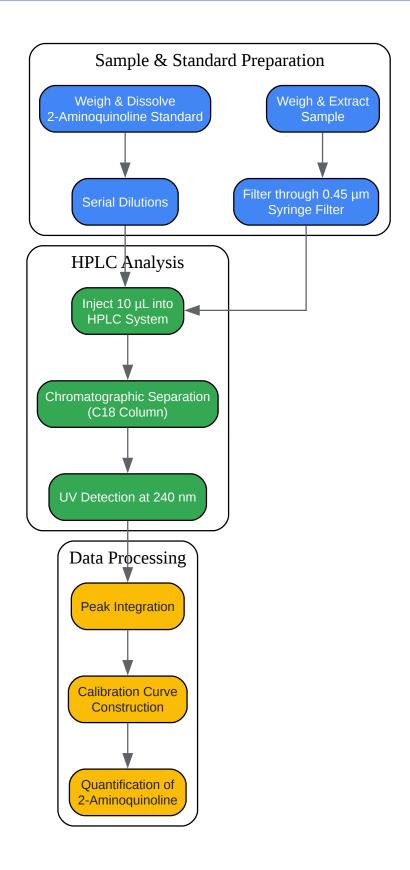
Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	≥ 2000
%RSD of Peak Areas (n=6)	≤ 2.0%

Table 2: Method Validation Data

Validation Parameter	Result
Linearity Range	1 - 50 μg/mL
Correlation Coefficient (r²)	≥ 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (%RSD)	
- Repeatability (Intra-day)	≤ 2.0%
- Intermediate Precision (Inter-day)	≤ 2.0%
Limit of Detection (LOD)	~0.1 μg/mL
Limit of Quantification (LOQ)	~0.3 μg/mL

Mandatory Visualizations

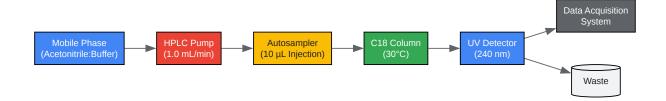




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Figure 1: Experimental workflow for the HPLC analysis of **2-Aminoquinoline**.





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Figure 2: Logical relationship of components in the HPLC system.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of **2-Aminoquinoline** in both bulk drug substance and pharmaceutical formulations. The method is specific, accurate, precise, and linear over the specified concentration range. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of **2-Aminoquinoline**.

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